molecular formula C7H5ClO3 B3024659 2-Chloro-6-hydroxybenzoic acid CAS No. 56961-31-0

2-Chloro-6-hydroxybenzoic acid

Cat. No. B3024659
CAS RN: 56961-31-0
M. Wt: 172.56 g/mol
InChI Key: QCEPIUWMXRQPIF-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

To a solution of 2-chloro-6-hydroxybenzoic acid (for a preparation see Intermediate 5)(1.45 g, 8.39 mmol) in THF (20 ml) at ambient temperature under nitrogen was added 1 M borane-tetrahydrofuran complex (16 ml, 16.0 mmol, Aldrich). The solution was stirred at ambient temperature for 10-15 min and then heated to 80° C. for 1 h. The resulting suspension was allowed to cool to ambient temperature and quenched with methanol (10 ml). The resulting solution was heated to 80° C. for 30 min and at ambient temperature overnight. The solvent was removed in vacuo and the oil dried under high vacuum to give the title compound as a solid (1.36 g); LCMS: (System 1) (M-H)−=157, tRET=2.22 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[C:3]=1[C:4](O)=[O:5]>C1COCC1>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1)O
Step Two
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 10-15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
ADDITION
Type
ADDITION
Details
was added 1 M borane-tetrahydrofuran complex (16 ml, 16.0 mmol, Aldrich)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
quenched with methanol (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 80° C. for 30 min and at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the oil dried under high vacuum

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.